molecular formula C21H12BrCl3N4O B11715372 N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide

N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide

Cat. No.: B11715372
M. Wt: 522.6 g/mol
InChI Key: DRTSFDIIVZZZDO-UHFFFAOYSA-N
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Description

N’-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide typically involves multiple steps. One common method starts with the reaction of 6-bromo-2-chloroquinazoline with 2-chlorobenzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide involves its interaction with specific molecular targets. It is known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide stands out due to its unique combination of halogen substituents, which enhances its biological activity and specificity. Its ability to inhibit multiple targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C21H12BrCl3N4O

Molecular Weight

522.6 g/mol

IUPAC Name

N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide

InChI

InChI=1S/C21H12BrCl3N4O/c22-11-5-8-18-15(9-11)19(13-3-1-2-4-16(13)24)27-21(26-18)29-28-20(30)14-7-6-12(23)10-17(14)25/h1-10H,(H,28,30)(H,26,27,29)

InChI Key

DRTSFDIIVZZZDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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